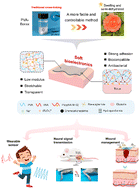Conductive and antibacterial dual-network hydrogel for soft bioelectronics†
Materials Horizons Pub Date: 2023-10-11 DOI: 10.1039/D3MH00813D
Abstract
Conductive hydrogels have shown significant potential for use in soft bioelectronics due to their unique similarities to biological tissue, including high water content, low modulus, and conductivity. However, their high water content makes them susceptible to absorbing microorganisms and promoting bacterial growth, which can trigger an immune response. Besides, the adhesion and biocompatibility of the hydrogel are not satisfactory, seriously limiting the conductive hydrogel's high-performance applications in human healthcare monitoring. Herein, the problem is addressed by introducing borax through a swelling and a semi-dehydration method into the interpenetrated network of a polyvinyl alcohol and poly(acrylic acid) hydrogel. The hydrogel exhibits both outstanding antibacterial (>99.99% toward E. coli and S. aureus) activity and high ionic conductivity, in addition to tissue-like softness, strong wet-tissue adhesion (600 J m−2 for skin), environmental stability, and excellent biocompatibility. Furthermore, the as-prepared hydrogel can serve as a biosensing conductor, showing high-quality recording and monitoring of real-time tiny yet complex muscle movements during speaking and realizing neuromodulation through low-current electronic stimulation (40 μA) of a rat's nerve. Simultaneously, the hydrogel also exhibits the capacity to accelerate wound healing. Therefore, the proposed antibacterial conductive hydrogel is a safer option for next-generation bioelectronic materials in human healthcare.


Recommended Literature
- [1] In vivo MRI tracking and therapeutic efficacy of transplanted mesenchymal stem cells labeled with ferrimagnetic vortex iron oxide nanorings for liver fibrosis repair†
- [2] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [3] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [4] ortho-Dichlorobenzene as a pore modifier for PEMFC catalyst electrodes and dense Nafion membranes with one porous surface
- [5] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [6] Synthesis of α-iodoketals from methyl ketonesvia sustainable and orthogonal tandem catalysis†
- [7] High mobility n-type organic semiconductors with tunable exciton dynamics toward photo-stable and photo-sensitive transistors†
- [8] Direct synthesis of ultrathin FER zeolite nanosheets via a dual-template approach†
- [9] On the composition of Danish butter
- [10] Selective and general exhaustive cross-coupling of di-chloroarenes with a deficit of nucleophiles mediated by a Pd–NHC complex†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 147253-67-6
-
CAS no.: 1068-69-5
-
CAS no.: 156289-80-4









